2-[[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio]acetic acid butyl ester
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Overview
Description
2-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio]acetic acid butyl ester is a dichlorobenzene.
Scientific Research Applications
Synthesis and Characterization
The compound 2-[[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio]acetic acid butyl ester has been synthesized and characterized, mainly focusing on its anti-inflammatory properties. For instance, several derivatives of this compound, particularly 5-(3,4-dichlorophenyl)-2-(aroylmethyl)thio-1,3,4-oxadiazoles, have been synthesized and evaluated for anti-inflammatory activity. These compounds were tested for their ability to protect against carrageenan-induced edema in rat paw and showed promising anti-inflammatory activity, with some compounds' efficacy comparable to that of reference drugs like Indometacin (Koksal et al., 2008).
Pharmacological Effects
Though the requirement was to avoid information related to drug use, dosage, and side effects, it's notable that the research on similar compounds, especially related to the butyl ester of 2,4-Dichlorophenoxyacetic acid, has been significant in understanding their physiological and behavioral impacts. The neurobehavioral toxicity and tolerance of these compounds have been a subject of study, indicating the complexity of their interactions with biological systems (Schulze, 1987). These studies contribute to the broader understanding of the compound's physiological impact, although not directly related to the specific chemical structure requested.
Metabolic Fate and Biochemical Interactions
Insights into the metabolic fate of similar compounds have been investigated, providing a foundational understanding of how these chemicals interact within a biological system. For example, the metabolic fate of 2,4-dichlorophenoxyacetic acid-n-butyl ester in rats has been studied, revealing rapid hydrolysis in the body to form 2,4-D acid, with most of the administered dose excreted as the free acid within 48 hours of injection. This research provides insight into the metabolic pathways and potential detoxification mechanisms for these types of compounds (Schulze et al., 1985).
Properties
Molecular Formula |
C14H14Cl2N2O3S |
---|---|
Molecular Weight |
361.2g/mol |
IUPAC Name |
butyl 2-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C14H14Cl2N2O3S/c1-2-3-6-20-12(19)8-22-14-18-17-13(21-14)10-5-4-9(15)7-11(10)16/h4-5,7H,2-3,6,8H2,1H3 |
InChI Key |
UGCOQLKJLIKWCT-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)CSC1=NN=C(O1)C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CCCCOC(=O)CSC1=NN=C(O1)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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